6-ethyl-3-methyl-N-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-ETHYL-3-METHYL-N~4~-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and therapeutic potential
Preparation Methods
The synthesis of 6-ETHYL-3-METHYL-N~4~-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps, typically starting with the preparation of the isoxazole ring. One common method involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimizing these reactions for scale-up, ensuring that the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
6-ETHYL-3-METHYL-N~4~-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
6-ETHYL-3-METHYL-N~4~-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 6-ETHYL-3-METHYL-N~4~-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-ETHYL-3-METHYL-N~4~-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other isoxazole derivatives, such as:
Isoxazole: The parent compound with a simple isoxazole ring.
3,5-Dimethylisoxazole: A derivative with methyl groups at positions 3 and 5.
4-Phenylisoxazole: A derivative with a phenyl group at position 4.
Properties
Molecular Formula |
C17H17N3O2 |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
6-ethyl-3-methyl-N-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H17N3O2/c1-4-12-9-14(15-11(3)20-22-17(15)19-12)16(21)18-13-7-5-10(2)6-8-13/h5-9H,4H2,1-3H3,(H,18,21) |
InChI Key |
UWEROQSPFWWMAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
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